molecular formula C12H12O4 B13671487 6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one

6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one

Cat. No.: B13671487
M. Wt: 220.22 g/mol
InChI Key: FESFNTQKBLSMPN-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a chromen-2-one core structure with hydroxyl groups at the 6 and 7 positions and an isopropyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one can be achieved through several methods, with the Pechmann condensation being one of the most common. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the use of 6,7-dihydroxycoumarin and isopropyl acetoacetate under acidic conditions .

    Pechmann Condensation:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zeolites or other solid acids may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

Scientific Research Applications

6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The biological effects of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

6,7-dihydroxy-4-propan-2-ylchromen-2-one

InChI

InChI=1S/C12H12O4/c1-6(2)7-4-12(15)16-11-5-10(14)9(13)3-8(7)11/h3-6,13-14H,1-2H3

InChI Key

FESFNTQKBLSMPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)OC2=CC(=C(C=C12)O)O

Origin of Product

United States

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